Cas no 1246213-40-0 (6-Amino-5-(1,1-dimethylethyl)-3,3-dimethyl-2(3H)-benzofuranone)

6-Amino-5-(1,1-dimethylethyl)-3,3-dimethyl-2(3H)-benzofuranone 化学的及び物理的性質
名前と識別子
-
- 6-Amino-5-(tert-butyl)-3,3-dimethylbenzofuran-2(3H)-one
- 2(3H)-Benzofuranone, 6-amino-5-(1,1-dimethylethyl)-3,3-dimethyl-
- 6-amino-5-tert-butyl-3,3-dimethyl-1-benzofuran-2-one
- 6-amino-5-tert-butyl-3,3-dimethylbenzofuran-2(3H)-one
- SCHEMBL380018
- UVSSESLOSCZNRP-UHFFFAOYSA-N
- 6-amino-5-tert-butyl-3,3-dimethyl-2,3-dihydro-1-benzofuran-2-one
- 6-Amino-5-tert-butyl-3,3-dimethyl-1-benzofuran-2(3H)-one
- 6-Amino-5-(1,1-dimethylethyl)-3,3-dimethyl-2(3H)-benzofuranone
- DTXSID00732339
- 1246213-40-0
-
- インチ: 1S/C14H19NO2/c1-13(2,3)8-6-9-11(7-10(8)15)17-12(16)14(9,4)5/h6-7H,15H2,1-5H3
- InChIKey: UVSSESLOSCZNRP-UHFFFAOYSA-N
- ほほえんだ: O1C(C(C)(C)C2=C1C=C(C(=C2)C(C)(C)C)N)=O
計算された属性
- せいみつぶんしりょう: 233.141578849g/mol
- どういたいしつりょう: 233.141578849g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 330
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.3Ų
- 疎水性パラメータ計算基準値(XlogP): 3.3
じっけんとくせい
- ようかいど: Chloroform; Dichloromethane; Methanol
6-Amino-5-(1,1-dimethylethyl)-3,3-dimethyl-2(3H)-benzofuranone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A019095932-1g |
6-Amino-5-(tert-butyl)-3,3-dimethylbenzofuran-2(3H)-one |
1246213-40-0 | 95% | 1g |
$640.56 | 2023-09-03 | |
Chemenu | CM152626-1g |
6-amino-5-(tert-butyl)-3,3-dimethylbenzofuran-2(3H)-one |
1246213-40-0 | 95% | 1g |
$729 | 2021-06-09 | |
TRC | A965613-1mg |
6-Amino-5-(1,1-dimethylethyl)-3,3-dimethyl-2(3H)-benzofuranone |
1246213-40-0 | 1mg |
$ 92.00 | 2023-04-19 | ||
TRC | A965613-25mg |
6-Amino-5-(1,1-dimethylethyl)-3,3-dimethyl-2(3H)-benzofuranone |
1246213-40-0 | 25mg |
$ 1585.00 | 2023-04-19 | ||
Chemenu | CM152626-1g |
6-amino-5-(tert-butyl)-3,3-dimethylbenzofuran-2(3H)-one |
1246213-40-0 | 95% | 1g |
$605 | 2023-11-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1666083-1g |
6-Amino-5-(tert-butyl)-3,3-dimethylbenzofuran-2(3H)-one |
1246213-40-0 | 98% | 1g |
¥5714.00 | 2024-08-09 | |
TRC | A965613-10mg |
6-Amino-5-(1,1-dimethylethyl)-3,3-dimethyl-2(3H)-benzofuranone |
1246213-40-0 | 10mg |
$ 752.00 | 2023-04-19 |
6-Amino-5-(1,1-dimethylethyl)-3,3-dimethyl-2(3H)-benzofuranone 関連文献
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10. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
6-Amino-5-(1,1-dimethylethyl)-3,3-dimethyl-2(3H)-benzofuranoneに関する追加情報
Professional Introduction to Compound with CAS No. 1246213-40-0 and Product Name: 6-Amino-5-(1,1-dimethylethyl)-3,3-dimethyl-2(3H)-benzofuranone
The compound with the CAS number 1246213-40-0 and the product name 6-Amino-5-(1,1-dimethylethyl)-3,3-dimethyl-2(3H)-benzofuranone represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound has garnered considerable attention due to its unique structural features and potential applications in medicinal chemistry. The presence of multiple functional groups, including an amino group and two tertiary methyl groups, makes it a versatile scaffold for further chemical modifications and biological evaluations.
In recent years, there has been a growing interest in benzofuran derivatives as pharmacophores due to their demonstrated biological activity across various therapeutic areas. The specific configuration of 6-Amino-5-(1,1-dimethylethyl)-3,3-dimethyl-2(3H)-benzofuranone positions it as a promising candidate for drug discovery initiatives. The bulky tert-butyl groups at the 5-position not only enhance the steric hindrance around the reactive sites but also influence the compound's solubility and metabolic stability, which are critical factors in drug development.
Recent studies have highlighted the importance of benzofuran derivatives in modulating enzyme activity and receptor interactions. For instance, modifications of the benzofuran core have shown efficacy in inhibiting key enzymes involved in inflammatory pathways. The 6-Amino-5-(1,1-dimethylethyl)-3,3-dimethyl-2(3H)-benzofuranone structure provides a robust platform for exploring such interactions. Researchers have utilized computational methods to predict its binding affinity to target proteins, which has revealed potential for its use in treating conditions such as neurodegeneration and autoimmune disorders.
The synthesis of this compound involves multi-step organic reactions that showcase the ingenuity of modern synthetic chemistry. The introduction of the amino group at the 6-position and the tertiary methyl groups at both the 3-position and 5-position require precise control over reaction conditions to ensure high yield and purity. Advances in catalytic methods have enabled more efficient synthesis routes, reducing both time consumption and environmental impact. These improvements align with global efforts to promote sustainable chemical manufacturing practices.
Beyond its structural significance, 6-Amino-5-(1,1-dimethylethyl)-3,3-dimethyl-2(3H)-benzofuranone has been explored for its potential role in material science applications. Its rigid aromatic backbone and multiple substituents make it a candidate for developing novel polymers with enhanced mechanical properties. Additionally, its fluorescence characteristics have been studied for use in bioimaging techniques, where precise molecular design can improve signal detection and sensitivity.
The pharmacological profile of this compound is currently under extensive investigation. Preclinical studies have demonstrated its ability to interact with specific biological pathways without significant off-target effects. This selectivity is a hallmark of effective drug candidates and suggests that further development could yield therapeutic agents with improved safety profiles compared to existing treatments. Collaborative efforts between academic researchers and pharmaceutical companies are underway to validate these findings through rigorous testing protocols.
The regulatory landscape for new chemical entities like 6-Amino-5-(1,1-dimethylethyl)-3,3-dimethyl-2(3H)-benzofuranone is evolving to accommodate innovative drug development strategies. Regulatory agencies now recognize the value of advanced computational modeling in predicting drug safety and efficacy before traditional animal testing is conducted. This shift toward data-driven decision-making has accelerated the pace at which promising compounds like this one can progress through clinical trials.
Future research directions include exploring derivative structures that may enhance bioavailability or metabolic stability while maintaining biological activity. The modular nature of benzofuran compounds allows for extensive structural diversification, providing a rich landscape for medicinal chemists to explore. By leveraging cutting-edge synthetic methodologies alongside sophisticated analytical techniques, scientists are poised to unlock new therapeutic possibilities with compounds like 6-Amino-5-(1,1-dimethylethyl)-3,3-dimethyl-2(3H)-benzofuranone.
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